molecular formula C20H21N3O2S B2980525 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866844-25-9

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2980525
CAS No.: 866844-25-9
M. Wt: 367.47
InChI Key: SYCHXNWVNZFEDE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic quinoline derivative designed for research applications. The quinoline scaffold is recognized for its wide spectrum of biological activities, including antimicrobial and central nervous system (CNS) effects . Specifically, incorporating a benzenesulfonyl group and a 4-methylpiperazine moiety is a strategy seen in compounds targeting neurological pathways, such as 5-HT6 receptor antagonism, which are investigated for cognitive disorders, Alzheimer's disease, and schizophrenia . Concurrently, structurally similar 4-piperazinylquinoline hybrids have demonstrated significant potential in microbiological screening, showing potent and selective antibacterial activity against Gram-positive strains like Staphylococcus aureus . The piperazine ring in such structures is known to enhance water solubility and improve pharmacokinetic properties, making it a valuable fragment in drug discovery . This compound is intended for in vitro research use only, including antimicrobial susceptibility assays, mechanistic studies on bacterial enzymes like tyrosyl-tRNA synthetase and DNA gyrase, and investigations into neuropharmacological targets. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-22-11-13-23(14-12-22)20-17-9-5-6-10-18(17)21-15-19(20)26(24,25)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCHXNWVNZFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which is then functionalized with a benzenesulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The quinoline core may intercalate with DNA, affecting replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (Target Compound) - Benzenesulfonyl (C₆H₅SO₂) at C3
- 4-Methylpiperazine at C4
C₂₀H₂₂N₃O₂S 368.47 Balanced lipophilicity; potential kinase inhibition
3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (BB90881) - 4-Ethylbenzenesulfonyl at C3
- 6-Methoxy at C6
- 4-Methylpiperidine at C4
C₂₄H₂₈N₂O₃S 424.56 Enhanced lipophilicity (ethyl group); methoxy improves metabolic stability
4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline - 5-Phenyl-1,3,4-oxadiazole at C3
- Trifluoromethyl at C7
C₂₃H₂₀F₃N₅O 439.44 Oxadiazole enhances π-π stacking; trifluoromethyl increases electron withdrawal
7-Chloro-4-[4-(phenylsulfonyl)piperazin-1-yl]quinoline - Chloro at C7
- Phenylsulfonyl-piperazine at C4
C₁₉H₁₉ClN₃O₂S 396.90 Chlorine improves halogen bonding; higher polarity
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline - Chloro at C6
- 2-Methoxyphenyl-piperazine at C4
C₂₆H₂₄ClN₃O₃S 494.00 Methoxy group enhances solubility; chloro and benzenesulfonyl synergize

Crystallographic and Conformational Insights

  • The oxadiazole-containing quinoline () adopts a chair conformation for the piperazine ring, with dihedral angles of 56.61°–42.58° relative to the quinoline core. This geometry facilitates intermolecular hydrogen bonding (e.g., C21–H21A⋯O1), stabilizing crystal packing .

Biological Activity

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline includes a quinoline core, a benzenesulfonyl group, and a 4-methylpiperazine moiety. Its molecular formula is C21H23N3O2SC_{21}H_{23}N_3O_2S with a molecular weight of approximately 367.46 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.

Anticancer Activity

Quinoline derivatives, including 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including:

  • Intercalation with DNA: The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The benzenesulfonyl group may interact with specific enzymes involved in cancer progression.

In vitro studies have shown promising results against several cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, potentially through mechanisms similar to those observed in its anticancer activity. The structural features of the compound facilitate interactions with microbial enzymes or receptors.

The biological mechanisms underlying the activity of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involve:

  • Enzyme Interaction: The sulfonamide moiety may act as a zinc-binding group, inhibiting enzymes such as carbonic anhydrases (hCA I and II), which are crucial for tumor growth and survival .
  • Cell Signaling Disruption: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline:

Compound NameStructureKey Features
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinolineStructureContains a fluorine atom which may enhance biological activity.
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinolineStructureFeatures methoxy groups that may influence solubility and interaction profiles.
3-(Benzenesulfonyl)-8-(4-methylpiperazin-1-yl)quinolineStructureVariation in piperazine positioning may affect receptor binding dynamics.

The unique combination of functional groups in 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline imparts distinct biological activities compared to its analogs.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from the quinoline core. Common methods include:

  • Sulfonylation: Functionalizing the quinoline core with the benzenesulfonyl group.
  • Piperazine Substitution: Introducing the piperazine moiety through nucleophilic substitution reactions.

This compound is utilized in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties.
  • Biological Research: Explored as a biochemical probe to understand enzyme interactions.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution at the 4-position of a quinoline scaffold. For example, a halogenated quinoline precursor (e.g., 4-chloroquinoline) can react with 4-methylpiperazine under reflux in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane, using potassium carbonate as a base . Optimization includes:

  • Temperature control : Prolonged heating (~90°C for 5–12 h) ensures complete substitution.
  • Solvent selection : DMF enhances reactivity but may require post-reaction neutralization with ice-water to precipitate the product.
  • Purification : Recrystallization in ethanol or column chromatography improves yield (reported ~77% for analogous compounds) .

Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

  • X-ray crystallography : Resolves conformational details (e.g., piperazine chair conformation, dihedral angles between aromatic rings). SHELXTL or similar software is used for refinement .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns, particularly distinguishing benzenesulfonyl and methylpiperazine protons.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How does the compound's solubility and stability influence experimental design?

  • Solubility : Limited in aqueous media but dissolves in DMSO, DMF, or ethanol. Pre-formulation studies (e.g., co-solvent systems) are recommended for biological assays.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) prevents degradation .

Advanced Research Questions

Q. How do conformational dynamics of the methylpiperazine and benzenesulfonyl groups affect biological activity?

  • Piperazine ring : Adopts a chair conformation, as confirmed by X-ray studies, which influences hydrogen bonding with targets like enzymes or receptors .
  • Dihedral angles : The angle between the quinoline and benzenesulfonyl groups (e.g., ~56.6°) modulates steric interactions in binding pockets. Molecular dynamics simulations can predict flexibility and docking efficacy .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, anti-cancer activity may vary due to differences in ATP levels in viability assays .
  • Metabolic interference : Evaluate metabolite profiles (e.g., cytochrome P450 interactions) using LC-MS to identify off-target effects .

Q. How can crystallographic data inform the design of analogs with improved potency?

  • Hydrogen-bond motifs : Intramolecular C–H⋯O bonds (e.g., S(7) ring motif) stabilize the active conformation. Modifying substituents to enhance these interactions may improve binding affinity .
  • Crystal packing : Intermolecular C–H⋯N bonds (chain formation along the b-axis) suggest strategies for co-crystallization with target proteins .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships) in quinoline derivatives?

  • QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to correlate structural features with activity (e.g., anti-malarial IC50_{50}) .
  • Docking studies : Software like AutoDock Vina identifies potential binding sites in targets (e.g., Plasmodium falciparum enzymes) by leveraging crystallographic data .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs) to confirm assignments.
  • Controlled experiments : Include stability tests under physiological pH (6.8–7.4) to assess suitability for in vivo studies .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain diffraction-quality crystals for SHELXL refinement .

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